
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride: is a chemical compound with a complex structure, often used in various scientific and industrial applications
Métodos De Preparación
The synthesis of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves several steps. One common method starts with trans-4-methylcyclohexanecarboxylic acid as the raw material. The process includes a rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This method is advantageous as it avoids the use of hazardous materials and does not require high temperature or pressure, making it suitable for industrial production.
Análisis De Reacciones Químicas
trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of fine chemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
When compared to similar compounds, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
trans-4-Methylcyclohexylamine: Known for its biological activity and pharmaceutical applications.
2-Dimethylaminoethyl chloride hydrochloride: Used as an intermediate in organic synthesis.
2-Diethylaminoethylchloride hydrochloride: Another intermediate with applications in pharmaceutical synthesis.
These compounds share some similarities in their chemical structure but differ in their specific applications and properties.
Propiedades
Número CAS |
28657-04-7 |
|---|---|
Fórmula molecular |
C14H28ClNO2 |
Peso molecular |
277.83 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h12-13H,4-11H2,1-3H3;1H |
Clave InChI |
RLRVXATWFDDCDU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1CCC(CC1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)


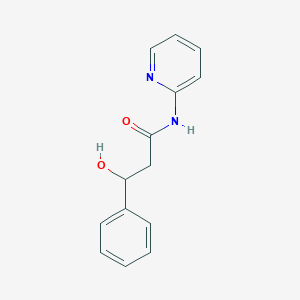


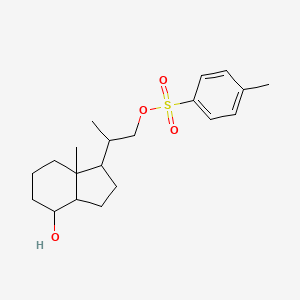

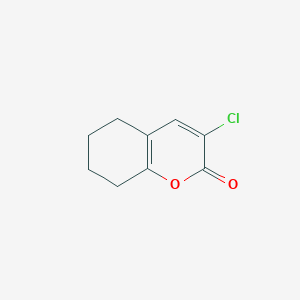
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
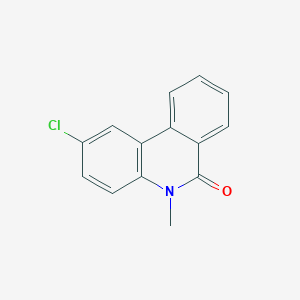
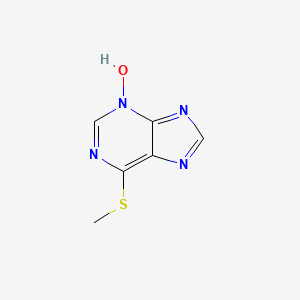
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)

